An In-Depth Technical Guide to the Structure Elucidation of 1-Thia-4-azaspiro[4.4]nonan-3-one
An In-Depth Technical Guide to the Structure Elucidation of 1-Thia-4-azaspiro[4.4]nonan-3-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1-thia-4-azaspiro[4.4]nonan-3-one core is a significant heterocyclic scaffold in medicinal chemistry, forming the backbone of various biologically active compounds. Its unique three-dimensional structure, characterized by the spirocyclic fusion of a thiazolidinone and a cyclopentane ring, imparts specific conformational constraints that are crucial for molecular recognition and pharmacological activity. This guide provides a comprehensive, in-depth technical overview of the methodologies and analytical techniques required for the unambiguous structure elucidation of this important molecular framework. By integrating data from nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, this document serves as a practical resource for researchers engaged in the synthesis and characterization of novel spirocyclic compounds.
Introduction: The Significance of the 1-Thia-4-azaspiro[4.4]nonan-3-one Scaffold
Spirocyclic systems have garnered considerable attention in drug discovery due to their rigid structures, which can reduce the entropic penalty upon binding to a biological target and lead to enhanced potency and selectivity.[1] The 1-thia-4-azaspiro[4.4]nonan-3-one motif, a member of the broader class of spiro-thiazolidinones, is of particular interest. Thiazolidinone derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[2][3] The spirocyclic nature of the [4.4]nonane system introduces a defined three-dimensional geometry that can be exploited for the design of novel therapeutic agents.
The precise characterization of this scaffold is the bedrock upon which any subsequent structure-activity relationship (SAR) studies are built. An erroneous structural assignment can lead to misguided research efforts and a waste of valuable resources. This guide, therefore, emphasizes a multi-faceted analytical approach to ensure the unequivocal confirmation of the 1-thia-4-azaspiro[4.4]nonan-3-one structure.
Synthesis of the Spirocyclic Core
A common and effective method for the synthesis of the 1-thia-4-azaspiro[4.4]nonan-3-one core involves a one-pot, three-component reaction. This approach is favored for its efficiency and atom economy. The typical reactants are cyclopentanone, an amine (or ammonia for the unsubstituted core), and thioglycolic acid.
Experimental Protocol: One-Pot Synthesis
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclopentanone (1.0 eq.) and the desired amine (1.0 eq., or an ammonium salt such as ammonium acetate for the N-unsubstituted product) in a suitable solvent (e.g., toluene or ethanol).
-
Imine Formation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the corresponding imine (a Schiff base).
-
Thiazolidinone Ring Formation: Add thioglycolic acid (1.1 eq.) to the reaction mixture.
-
Cyclization: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Spectroscopic Elucidation of the 1-Thia-4-azaspiro[4.4]nonan-3-one Structure
The confirmation of the synthesized product's structure relies on the synergistic interpretation of data from various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1-thia-4-azaspiro[4.4]nonan-3-one, both ¹H and ¹³C NMR are essential.
The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity.
-
Methylene Protons of the Thiazolidinone Ring (C2-H₂): A characteristic singlet is expected for the two protons on the carbon adjacent to the sulfur atom. In analogous 1-thia-4-azaspiro[4.5]decan-3-one systems, this signal typically appears in the range of δ 3.6-3.9 ppm .[4] The singlet nature arises from the absence of adjacent protons for coupling.
-
Cyclopentane Ring Protons (C6-H₂, C7-H₂, C8-H₂, C9-H₂): The eight protons of the cyclopentane ring will appear as a series of multiplets in the aliphatic region of the spectrum, typically between δ 1.0-2.2 ppm .[4] The complexity of these signals is due to geminal and vicinal coupling.
-
N-H Proton (if unsubstituted): For the N-unsubstituted compound, a broad singlet corresponding to the amide proton is expected. Its chemical shift can vary depending on the solvent and concentration but is typically observed downfield.
The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments.
-
Carbonyl Carbon (C3): The carbonyl carbon of the lactam will be the most downfield signal, typically appearing in the range of δ 165-170 ppm .[1]
-
Spiro Carbon (C5): The quaternary spiro carbon is a key diagnostic signal. In similar spiro-thiazolidinone structures, this carbon resonates at approximately δ 60-65 ppm .[1]
-
Methylene Carbon of the Thiazolidinone Ring (C2): The carbon adjacent to the sulfur atom is expected to appear around δ 30-35 ppm .
-
Cyclopentane Ring Carbons (C6, C7, C8, C9): The carbons of the cyclopentane ring will give rise to signals in the aliphatic region, typically between δ 20-40 ppm .
Data Summary: Expected NMR Chemical Shifts
| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| C2-H₂ | ~ 3.6 - 3.9 (s) | ~ 30 - 35 |
| C3 | - | ~ 165 - 170 |
| C5 | - | ~ 60 - 65 |
| C6-C9 | ~ 1.0 - 2.2 (m) | ~ 20 - 40 |
| N-H | variable (br s) | - |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the compound, as well as structural information based on its fragmentation pattern.
HRMS is crucial for confirming the elemental composition of the molecule. For 1-thia-4-azaspiro[4.4]nonan-3-one (C₇H₁₁NOS), the calculated exact mass can be compared with the experimentally determined value to confirm the molecular formula with high accuracy.
The fragmentation of the molecular ion in the mass spectrometer can provide valuable structural clues. Common fragmentation pathways for related spiro-thiazolidinone compounds may involve:
-
Cleavage of the thiazolidinone ring: This can lead to the loss of fragments such as CO, SH, or parts of the thioglycolic acid moiety.
-
Fragmentation of the cyclopentane ring: Loss of alkyl fragments from the cyclopentane ring can also be observed.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
C=O Stretch: A strong absorption band corresponding to the carbonyl group of the lactam is expected. For five-membered lactams (γ-lactams), this band typically appears in the range of 1660-1700 cm⁻¹ .[4]
-
N-H Stretch (if unsubstituted): A moderate to strong absorption band in the region of 3200-3400 cm⁻¹ would indicate the presence of the N-H bond.
-
C-H Stretch: Aliphatic C-H stretching vibrations will be observed around 2850-3000 cm⁻¹ .
Integrated Approach to Structure Elucidation
The definitive elucidation of the 1-thia-4-azaspiro[4.4]nonan-3-one structure requires a holistic interpretation of all spectroscopic data.
Caption: Workflow for the synthesis and structural elucidation of 1-thia-4-azaspiro[4.4]nonan-3-one.
The Role of Computational Chemistry
In the absence of X-ray crystallographic data, computational chemistry can serve as a powerful tool to support the proposed structure. Density Functional Theory (DFT) calculations can be employed to:
-
Predict NMR chemical shifts: Calculated ¹H and ¹³C NMR spectra can be compared with experimental data to validate the structural assignment.
-
Determine stable conformations: The low-energy conformations of the spirocyclic system can be identified, providing insights into its three-dimensional structure.
-
Simulate IR spectra: Calculated vibrational frequencies can be correlated with the experimental IR spectrum to confirm the presence of key functional groups.
Conclusion
The structural elucidation of 1-thia-4-azaspiro[4.4]nonan-3-one is a critical step in the development of novel therapeutic agents based on this scaffold. A rigorous and integrated analytical approach, combining NMR spectroscopy, mass spectrometry, and IR spectroscopy, is essential for unambiguous structure confirmation. This guide provides the foundational knowledge and expected spectroscopic data, based on closely related analogs, to empower researchers in their synthetic and drug discovery endeavors. The application of these principles will ensure the scientific integrity of the reported structures and facilitate the advancement of medicinal chemistry research in this promising area.
References
-
Catalyzed syntheses of novel series of spiro thiazolidinone derivatives with nano Fe2O3: spectroscopic, X-ray, Hirshfeld surface, DFT, biological and docking evaluations. (2024). PubMed Central. [Link]
-
One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. (2023). MDPI. [Link]
-
Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. (2017). PubMed. [Link]
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis(Thiazolopyrimidine) Derivatives. (n.d.). Semantic Scholar. [Link]
-
Contemporary progress in the green synthesis of spiro-thiazolidines and their medicinal significance: a review. (2023). RSC Publishing. [Link]
-
Contemporary progress in the green synthesis of spiro-thiazolidines and their medicinal significance: a review. (n.d.). National Institutes of Health. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Contemporary progress in the green synthesis of spiro-thiazolidines and their medicinal significance: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Contemporary progress in the green synthesis of spiro-thiazolidines and their medicinal significance: a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07474E [pubs.rsc.org]
- 4. Catalyzed syntheses of novel series of spiro thiazolidinone derivatives with nano Fe2O3: spectroscopic, X-ray, Hirshfeld surface, DFT, biological and docking evaluations - PMC [pmc.ncbi.nlm.nih.gov]
